3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile
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Overview
Description
3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group attached to a thiomorpholine ring with dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile typically involves the reaction of benzonitrile with a thiomorpholine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where benzonitrile reacts with a thiomorpholine derivative in the presence of a strong base, such as sodium hydride (NaH), to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or thiomorpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the derivative of the compound being studied.
Comparison with Similar Compounds
3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid: A closely related compound with a carboxylic acid group instead of the nitrile group.
3,3'-[4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-quinazolin-2-ylazanediyl]-bis-propan-1-ol: Another compound with a quinazoline ring system.
Uniqueness: 3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and serve as an intermediate in synthesis makes it distinct from similar compounds.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-9-11-2-1-3-12(8-11)10-14-4-6-17(15,16)7-5-14/h1-3,8H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHHICTRUUMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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